N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide
Beschreibung
N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b][1,2,4]triazine core. Key structural elements include:
- A sulfanylacetamide bridge linking the triazolo-triazin system to a 2-ethylphenyl group, contributing to lipophilicity and steric bulk.
Its structural complexity and functional groups make it a candidate for comparative analysis with related derivatives.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-3-10-6-4-5-7-11(10)16-12(22)8-24-15-19-18-14-17-13(23)9(2)20-21(14)15/h4-7H,3,8H2,1-2H3,(H,16,22)(H,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBUAEBUMIJRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.
Chemical Structure
The compound features a complex structure comprising:
- An ethylphenyl group.
- A triazole moiety that confers unique biological properties.
- A sulfanyl group linked to an acetamide backbone.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its cytotoxic effects against different cancer cell lines:
Case Study: Mechanism Exploration
In a detailed study using the MTT assay, N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide demonstrated significant cytotoxicity against MCF-7 cells. The mechanism was primarily through mitochondrial disruption leading to increased reactive oxygen species (ROS) production and subsequent apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates it exhibits activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The presence of the triazole ring is essential for enhancing anticancer activity, while modifications on the phenyl ring can influence both cytotoxicity and selectivity towards cancer cells.
Vergleich Mit ähnlichen Verbindungen
Core Heterocycle Modifications
- Triazolo-Triazine vs. Triazole/Thiadiazolo-Triazine: The target compound’s fused triazolo-triazine core (vs.
Substituent Effects
- Hydroxy vs. Methoxy Groups: The 7-hydroxy group in the target compound may improve solubility and hydrogen-bond donor capacity compared to methoxy-substituted analogues (e.g., 869073-93-8) .
- Aryl Substitutions : Ethylphenyl (target) vs. chlorophenyl (763114-31-4) or methoxyphenyl (539808-36-1) groups influence electronic and steric profiles. Chlorophenyl derivatives may exhibit stronger electrophilic character, while ethoxy/methoxy groups enhance metabolic resistance .
Sulfanylacetamide Linker
All compounds share this linker, suggesting its role in maintaining conformational flexibility and facilitating interactions with thiol-reactive targets. Substituents on the acetamide nitrogen (e.g., ethylphenyl vs. trimethylphenyl) modulate steric bulk and logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
